molecular formula C15H20O2 B103163 8-Epiasterolide CAS No. 16641-51-3

8-Epiasterolide

Cat. No. B103163
CAS RN: 16641-51-3
M. Wt: 232.32 g/mol
InChI Key: OQYBLUDOOFOBPO-GZBFAFLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Epiasterolide is a natural product isolated from marine sponges. It is a member of the sterol family and has been found to possess a range of biological activities. In recent years, 8-Epiasterolide has gained attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

1. Role in Clinical Pharmacology and Disease States

  • 8-epiasterolide has been studied for its role in clinical pharmacology, particularly in the context of diseases like depression and schizophrenia. These investigations have focused on aspects like efficacy, pharmacokinetics, pharmacodynamics, and physiological effects (Catlin, Gorelick, & Gerner, 1982).

2. Connection with Hypercholesterolemia and Platelet Activation

  • Research has shown that 8-epiasterolide is involved in hypercholesterolemia and contributes to platelet activation. It has been observed that its formation is increased in hypercholesterolemic patients and is associated with platelet activation in this setting (Davı̀ et al., 1997).

3. Potential in Enhancing Anticancer Drug Efficacy

  • 8-epiasterolide derivatives, like 8-hydroxydaidzein, have been studied for their potential in enhancing the cytotoxicity of anticancer drugs. This involves mechanisms like increasing reactive oxygen species levels and affecting drug resistance pathways (Lo, 2012).

4. Role in Photopheresis Treatments

  • 8-epiasterolide compounds like 8-methoxypsoralen have been utilized in extracorporeal photochemotherapy for conditions such as cutaneous T-cell lymphoma, indicating their potential in dermatological treatments (Knobler et al., 1993).

5. Therapeutic Applications in Latent Malaria

  • Derivatives of 8-epiasterolide, specifically 8-aminoquinoline compounds, have shown significance in the treatment of latent malaria. This highlights its role in infectious disease management (Baird, 2019).

properties

CAS RN

16641-51-3

Product Name

8-Epiasterolide

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(4aS,8aR,9aR)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13+,15+/m0/s1

InChI Key

OQYBLUDOOFOBPO-GZBFAFLISA-N

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@H]2OC1=O)C

SMILES

CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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